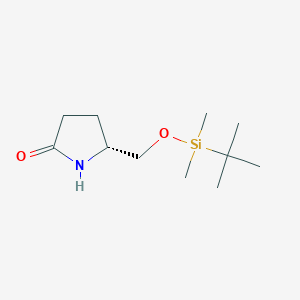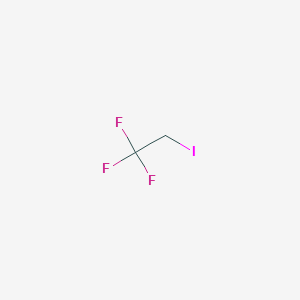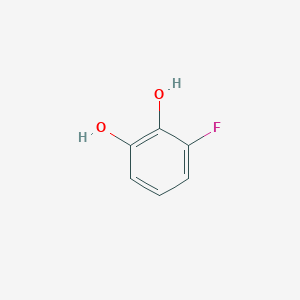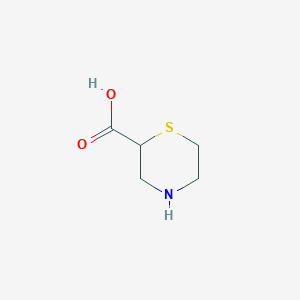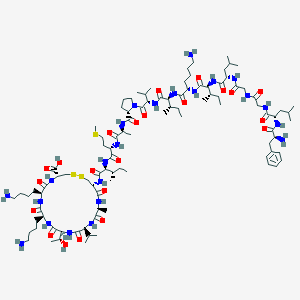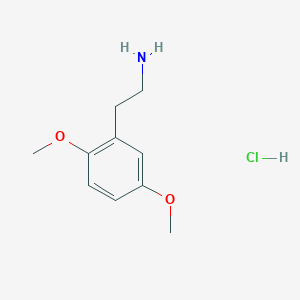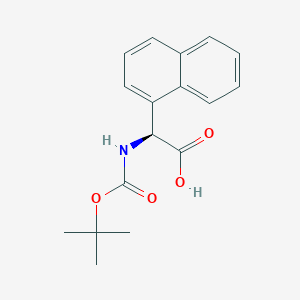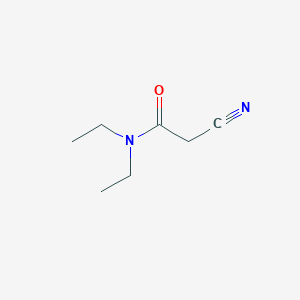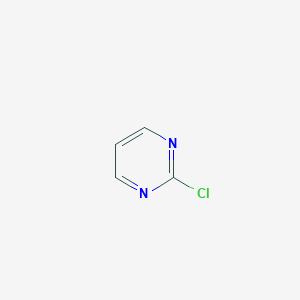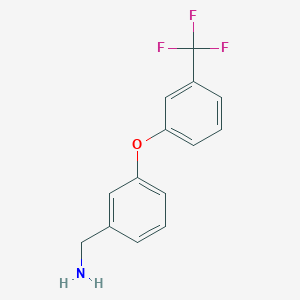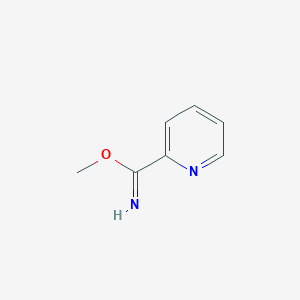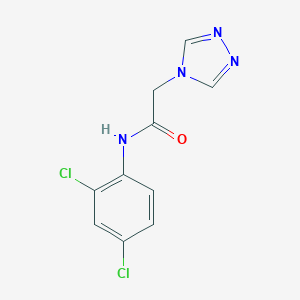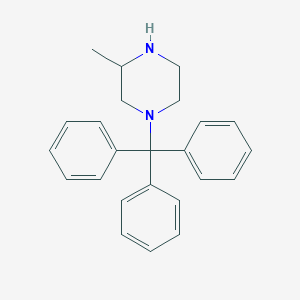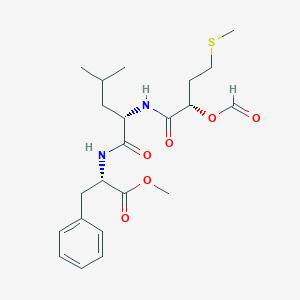
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester, also known as FMME, is a small molecule inhibitor that is used in scientific research. FMME is a derivative of the natural product fumimycin, which is produced by the fungus Aspergillus fumigatus. FMME has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves the inhibition of specific enzymes and signaling pathways. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in various cellular processes. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also inhibits specific signaling pathways, such as the NF-kB pathway, which is involved in inflammation.
Biochemische Und Physiologische Effekte
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the reduction of inflammation, and the inhibition of bacterial growth. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has also been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in lab experiments include its specificity and potency, as well as its ability to inhibit specific enzymes and signaling pathways. However, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new derivatives of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in various diseases, including cancer and inflammatory disorders. Additionally, the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in combination with other drugs or therapies could also be explored in future research.
Synthesemethoden
The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves several steps, including the protection of the amino and carboxyl groups, the formation of the ester bond, and the deprotection of the protecting groups. The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been described in several scientific publications, and it typically involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. In cancer research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth and proliferation of cancer cells by blocking specific signaling pathways. In inflammation research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In bacterial infection research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Eigenschaften
CAS-Nummer |
151460-10-5 |
|---|---|
Produktname |
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester |
Molekularformel |
C22H32N2O6S |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formyloxy-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H32N2O6S/c1-15(2)12-17(23-21(27)19(30-14-25)10-11-31-4)20(26)24-18(22(28)29-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,27)(H,24,26)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
FUXWJHUPEXJTCH-FHWLQOOXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)OC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O |
Synonyme |
2-(formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester fHLP-OMe HCO-Hmb-Leu-Phe-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



